molecular formula C11H6N2O2S B11952849 3-Nitro-1-azulenyl thiocyanate CAS No. 103566-11-6

3-Nitro-1-azulenyl thiocyanate

Cat. No.: B11952849
CAS No.: 103566-11-6
M. Wt: 230.24 g/mol
InChI Key: YPYXEKNGAIHKJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-nitro-1-azulenyl thiocyanate typically involves the nitration of azulene followed by thiocyanation. One common method includes the reaction of azulene with nitric acid to introduce the nitro group at the 3-position.

Chemical Reactions Analysis

3-Nitro-1-azulenyl thiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, thiocyanogen for thiocyanation, and hydrogen gas for reduction. Major products formed from these reactions include amino derivatives and other substituted azulenes .

Scientific Research Applications

3-Nitro-1-azulenyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 3-nitro-1-azulenyl thiocyanate involves its interaction with molecular targets through its nitro and thiocyanate groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate various biochemical pathways, making it a versatile compound in research .

Comparison with Similar Compounds

3-Nitro-1-azulenyl thiocyanate can be compared with other azulene derivatives such as 1-azulenyl triflates and 1-azulenyl halides. These compounds share the azulene core but differ in their substituents, which impart unique chemical and physical properties. For example, 1-azulenyl triflates are used in Suzuki coupling reactions, while 1-azulenyl halides are used in various halogenation reactions .

Similar compounds include:

These comparisons highlight the versatility and unique properties of this compound in various chemical contexts.

Properties

CAS No.

103566-11-6

Molecular Formula

C11H6N2O2S

Molecular Weight

230.24 g/mol

IUPAC Name

(3-nitroazulen-1-yl) thiocyanate

InChI

InChI=1S/C11H6N2O2S/c12-7-16-11-6-10(13(14)15)8-4-2-1-3-5-9(8)11/h1-6H

InChI Key

YPYXEKNGAIHKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C=C2[N+](=O)[O-])SC#N)C=C1

Origin of Product

United States

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